
Pomalidomide-5'-C2-alkyne
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Overview
Description
Pomalidomide-5’-C2-alkyne is a derivative of pomalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound is characterized by the presence of an alkyne functional group, which makes it a valuable building block for the synthesis of targeted protein degraders, particularly in the field of proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C2-alkyne typically involves a multi-step process. One common method includes the reaction of pomalidomide with an alkyne-containing reagent under suitable conditions. For instance, a continuous flow synthesis approach can be employed, which offers advantages such as safe operation, excellent reproducibility, and efficient processing . The reaction conditions often involve the use of coupling agents and suitable solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of pomalidomide-5’-C2-alkyne may utilize similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and feasibility for large-scale production. Continuous flow chemistry is particularly appealing for industrial applications due to its scalability and safety .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5’-C2-alkyne undergoes various chemical reactions, including:
Click Chemistry: The alkyne group readily participates in click chemistry reactions, particularly with azides, to form triazoles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the alkyne group acts as a nucleophile.
Common Reagents and Conditions
Click Chemistry: Common reagents include azides and copper(I) catalysts.
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Major Products
The major products formed from these reactions include triazole derivatives and substituted alkyne compounds, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Pomalidomide-5’-C2-alkyne has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-5’-C2-alkyne exerts its effects by binding to the E3 ligase cereblon (CRBN), which is a key component of the ubiquitin-proteasome system. This binding facilitates the recruitment of target proteins to the proteasome for degradation. The compound enhances T cell and natural killer cell-mediated immunity, contributing to its antineoplastic activity .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar antineoplastic properties but higher toxicity.
Lenalidomide: A more potent analog of thalidomide with improved efficacy and safety profile.
Pomalidomide: The parent compound of pomalidomide-5’-C2-alkyne, used primarily in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-5’-C2-alkyne is unique due to the presence of the alkyne functional group, which allows for versatile chemical modifications and the synthesis of targeted protein degraders. This makes it a valuable tool in the development of new therapeutic agents and the study of protein degradation pathways .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Pomalidomide-5'-C2-alkyne?
Synthesis of this compound typically involves modular organic synthesis, leveraging alkyne-functionalized intermediates. Key steps include:
- Functionalization : Introduce the alkyne moiety at the C2 position via Sonogashira coupling or similar cross-coupling reactions, ensuring regioselectivity .
- Purification : Use column chromatography (e.g., silica gel) or preparative HPLC to isolate the compound, followed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation .
- Purity Assessment : Quantify impurities via reversed-phase HPLC with UV detection (λ = 254 nm) and report batch-specific details (manufacturer, purity ≥95%, storage conditions) to ensure reproducibility .
Q. Which analytical techniques are critical for assessing the stability and reactivity of this compound in biological systems?
- Stability Studies : Conduct accelerated degradation experiments under varying pH (e.g., 1.2–7.4), temperature (4–37°C), and oxidative conditions (H2O2), analyzed via LC-MS .
- Reactivity Profiling : Use click chemistry (e.g., azide-alkyne cycloaddition) to evaluate functional group compatibility. Monitor reaction kinetics using UV-Vis spectroscopy or fluorescence quenching .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS, reporting enzyme sources and batch numbers .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?
- Variable Selection : Systematically modify the alkyne linker length (C2 vs. C3), substituents (electron-withdrawing/donating groups), and stereochemistry. Use molecular docking to prioritize targets (e.g., cereblon E3 ligase) .
- Biological Assays :
- Data Validation : Replicate results across ≥3 independent experiments, applying ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Q. How should researchers resolve contradictions in reported data on this compound’s pharmacokinetic (PK) properties?
- Source Evaluation : Cross-validate studies from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and exclude non-academic databases (e.g., commercial websites) .
- Methodological Audit : Compare protocols for plasma protein binding (equilibrium dialysis vs. ultrafiltration), dose regimens, and bioanalytical techniques (e.g., LC-MS/MS sensitivity) .
- Contextual Factors : Account for interspecies differences (e.g., murine vs. human CYP450 isoforms) and formulation excipients affecting bioavailability .
Q. What theoretical frameworks are suitable for modeling the molecular interactions of this compound with target proteins?
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate binding dynamics at the cereblon-pomalidomide interface, focusing on hydrogen bonding and π-π stacking interactions .
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational stability, using GROMACS or AMBER .
- Validation : Correlate computational results with experimental data (e.g., X-ray crystallography of protein-ligand complexes) and adjust force fields for accuracy .
Q. Methodological Best Practices
- Literature Integration : Use SciFinder or Reaxys to compile SAR data, filtering for studies with rigorous statistical analysis and ≥3 biological replicates .
- Reproducibility : Document all experimental parameters (e.g., reaction stoichiometry, incubation times) and share raw data via repositories like Zenodo .
- Ethical Compliance : Adhere to ICMJE guidelines for chemical safety reporting (e.g., toxicity, disposal protocols) .
Properties
Molecular Formula |
C17H15N3O4 |
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Molecular Weight |
325.32 g/mol |
IUPAC Name |
5-(but-3-ynylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15N3O4/c1-2-3-8-18-10-4-5-11-12(9-10)17(24)20(16(11)23)13-6-7-14(21)19-15(13)22/h1,4-5,9,13,18H,3,6-8H2,(H,19,21,22) |
InChI Key |
GNBCSKILSOASBF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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